5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide
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Overview
Description
5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide is a heterocyclic compound that contains both thiazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide typically involves the cyclization of appropriate thiosemicarbazide derivatives with phenylthiazole carboxylic acids under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including reflux or room temperature.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to the desired biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Shares the thiazole ring but lacks the oxadiazole moiety.
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide is unique due to the combination of thiazole and oxadiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to compounds with only one of these rings.
Properties
IUPAC Name |
5-(2-phenyl-1,3-thiazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c16-11-14-13-9(15-11)8-6-17-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDHKQLMPKJZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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